![molecular formula C13H13NO2S B1279040 2-[(Benzenesulfonyl)methyl]aniline CAS No. 95539-67-6](/img/structure/B1279040.png)

2-[(Benzenesulfonyl)methyl]aniline

Descripción general

Descripción

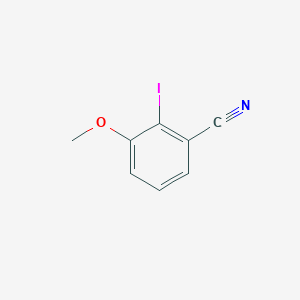

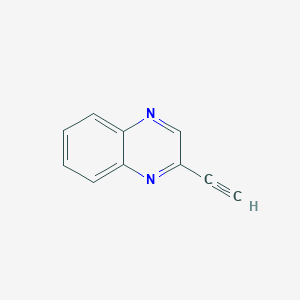

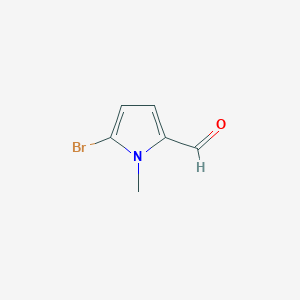

“2-[(Benzenesulfonyl)methyl]aniline” is an aromatic sulfonamide compound . It has a molecular weight of 247.32 and its IUPAC name is 2-[(phenylsulfonyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “2-[(Benzenesulfonyl)methyl]aniline” and similar compounds often involves coupling between the appropriate benzoyl chloride and commercially available anilines . Another method involves an aromatic rearrangement reaction of O-(arenesulfonyl)hydroxylamines, which leads directly to ortho-sulfonyl anilines through the formation of a new C−N bond .

Molecular Structure Analysis

The InChI code for “2-[(Benzenesulfonyl)methyl]aniline” is 1S/C13H13NO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in the synthesis of sulfanilamide, a type of sulfa drug . The reaction involves an electrophilic aromatic substitution, where the reactivity of aniline is modified .

Physical And Chemical Properties Analysis

“2-[(Benzenesulfonyl)methyl]aniline” is a powder that is stored at room temperature . It has a melting point of 173-174 degrees Celsius .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Schiff Bases Transition Metal Complexes

Summary of the Application

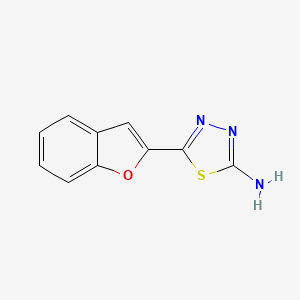

“2-[(Benzenesulfonyl)methyl]aniline” is used in the synthesis of Schiff bases transition metal complexes. These complexes have received significant attention in the scientific community for their versatile applications .

Methods of Application or Experimental Procedures

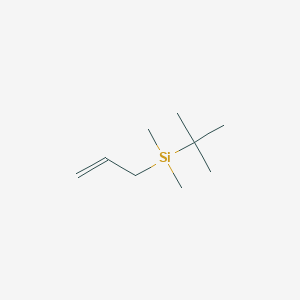

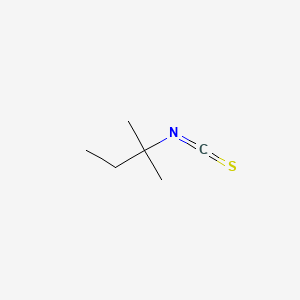

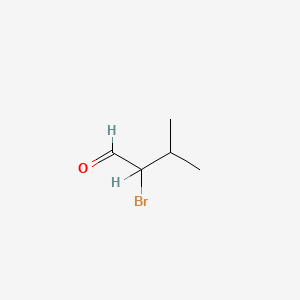

The synthesis of Schiff base ligands involves a condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives . The incorporation of metals to Schiff base ligands is achieved via bonding, enhancing the biological activities of the derivatives of the title compound .

Results or Outcomes

Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities . Continuous efforts are being made in various research groups to design more potent, novel, and safe synthetic protocols towards the Schiff base metal complexes .

Organic Synthesis: Methylation of Anilines

Summary of the Application

“2-[(Benzenesulfonyl)methyl]aniline” can be used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is important for influencing the lipophilicity of compounds, making them more biologically accessible .

Methods of Application or Experimental Procedures

The methylation of anilines with methanol is achieved through a hydrogen autotransfer procedure, which proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The procedure involves the dehydrogenation of methanol, leading to the formation of a more reactive aldehyde or ketone that can undergo reactions like aldol condensation or imine formation .

Results or Outcomes

This method allows the effective methylation of anilines with methanol to selectively give N-methylanilines . The procedure is attractive as it produces water as the sole stoichiometric by-product .

Medicinal Chemistry: Inhibitory Activities

Summary of the Application

“2-[(Benzenesulfonyl)methyl]aniline” is evaluated for its inhibitory activities in the field of medicinal chemistry .

Methods of Application or Experimental Procedures

The compound is evaluated along with other benzenesulfonyl acids and benzenesulfonyl fluorides for their inhibitory activities .

Results or Outcomes

Most of these compounds show low inhibition activities against hNE . The amide series exhibited slightly better inhibitory activities than the urea series .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, immediate medical attention is required .

Direcciones Futuras

The compound and its derivatives have potential applications in various fields. For instance, ortho-sulfonyl anilines are important building blocks in the synthesis of medicinally relevant molecules . Therefore, the development of new synthesis methods and the study of their properties and applications are potential future directions .

Propiedades

IUPAC Name |

2-(benzenesulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUUHJVWQMFSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447336 | |

| Record name | 2-[(benzenesulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzenesulfonyl)methyl]aniline | |

CAS RN |

95539-67-6 | |

| Record name | 2-[(benzenesulfonyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)